2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a thiadiazole ring, and various functional groups such as acetyl, benzyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The thiazole and thiadiazole rings are then coupled through a series of condensation reactions, often involving reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Condensation: Aldehydes, ketones, acetic acid, ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzyl or acetyl derivatives.
Condensation: Imines, enamines.
Scientific Research Applications
2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share the thiazole ring structure and are known for their antimicrobial and anticancer properties.
Thiadiazole derivatives: Compounds with the thiadiazole ring are studied for their anti-inflammatory and antimicrobial activities.
Benzylamine derivatives: These compounds are known for their use in medicinal chemistry as enzyme inhibitors and receptor modulators.
Uniqueness
2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is unique due to its combination of thiazole and thiadiazole rings, along with the presence of acetyl, benzyl, and carboxamide groups. This unique structure provides it with a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H21N5O2S2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H21N5O2S2/c1-11(2)17-22-23-18(28-17)21-16(26)15-12(3)20-19(27-15)24(13(4)25)10-14-8-6-5-7-9-14/h5-9,11H,10H2,1-4H3,(H,21,23,26) |
InChI Key |
FRAIQJANHKZIDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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